3-ヒドラジノベンゾニトリル

説明

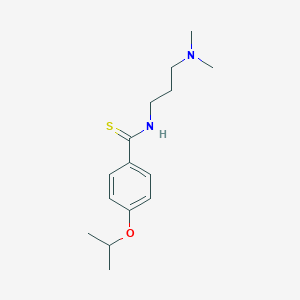

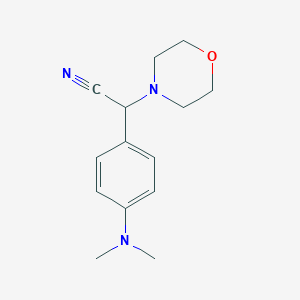

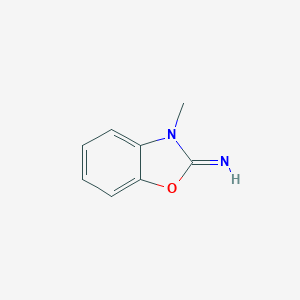

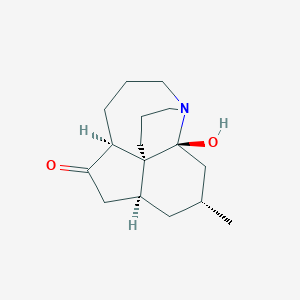

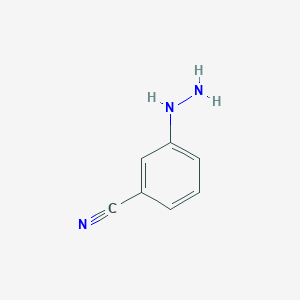

3-Hydrazinobenzonitrile is a chemical compound that serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a hydrazino group attached to a benzonitrile moiety. This functional group combination allows for a range of chemical transformations, making it a versatile reagent in organic synthesis.

Synthesis Analysis

The synthesis of derivatives of 3-hydrazinobenzonitrile can be achieved through various methods. For instance, 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives are synthesized and evaluated for their anti-inflammatory properties, indicating the potential for systematic chemical modification of the hydrazino group to achieve desired biological activities . Additionally, energetic salts based on 3-hydrazino-4-amino-1,2,4-triazole (HATr) are synthesized through metathesis reactions or Bronsted acid–base reactions, showcasing the compound's utility in creating nitrogen-rich salts with potential applications in explosives .

Molecular Structure Analysis

The molecular structure of 3-hydrazinobenzonitrile derivatives can be complex, with the potential for extensive hydrogen bonding interactions between cations and anions, as seen in the nitrogen-rich salts of 3-hydrazino-4-amino-1,2,4-triazole . The crystal structure of related compounds, such as ethyl 4-hydrazinobenzoate hydrochloride, reveals intricate hydrogen bonding patterns that contribute to the stability of the crystalline form .

Chemical Reactions Analysis

3-Hydrazinobenzonitrile and its derivatives undergo a variety of chemical reactions. For example, the transformation of 3-chloro-1,2,4-triazino[3,4-b]benzothiazole-4(H)-one to 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole involves decarbonylation, ring contraction, and substitution reactions . The base-catalyzed synthesis of 1,2,4-triazoles from nitriles and hydrazides further demonstrates the reactivity of the nitrile group in the presence of hydrazides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydrazinobenzonitrile derivatives are influenced by their molecular structure. Energetic salts derived from 3-hydrazino-4-amino-1,2,4-triazole exhibit high density, reasonable thermal stability, and good impact sensitivities, with calculated detonation pressures and velocities indicating their potential as explosives . The unexpected isomerization of N-nitropyrazole during the synthesis of hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole highlights the compound's ability to undergo structural changes under specific reaction conditions, affecting its thermal stability and sensitivity .

科学的研究の応用

薬理学

3-ヒドラジノベンゾニトリル: は、薬学的に重要な複素環式化合物の合成において役割を果たします。 これらの化合物は、染料から消毒剤、腐食防止剤、酸化防止剤、コポリマー合成に至るまで、医薬品の開発において不可欠です .

材料科学

材料科学では、3-ヒドラジノベンゾニトリルは、周囲温度で固体であるという性質を利用されており、さまざまな研究環境での保管や取り扱いに適しています。 その分子構造は、先端材料の合成における潜在的な用途を可能にします .

化学合成

3-ヒドラジノベンゾニトリル: は、特にベンゾニトリルの製造において、グリーン合成ルートに関与しています。 それは、より長い反応時間と金属塩触媒の使用を伴う可能性のある従来の方法の代替手段となり、より環境に優しい化学プロセスに貢献します .

分析化学

分析化学では、3-ヒドラジノベンゾニトリルは、新しい分析方法の開発に使用できます。 その固体形態と低温での安定性は、さまざまな分析手順において信頼性の高い物質にします .

ライフサイエンス研究

3-ヒドラジノベンゾニトリル: は、生物活性分子の合成における潜在的な用途のために、ライフサイエンス研究で注目されている化合物です。 複素環式化合物の合成におけるその役割は、新しい薬物や治療薬の開発にとって特に重要です .

環境科学

この化合物は、グリーンケミストリーに関与しているため、環境科学研究にとって価値があります。 それは、環境への影響を最小限に抑える持続可能な化学プロセスの開発をサポートし、汚染の削減と環境に優しい慣行の促進という目標と一致しています .

Safety and Hazards

3-Hydrazinobenzonitrile is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers The search results did not provide specific papers related to 3-Hydrazinobenzonitrile . For a more comprehensive analysis, it would be beneficial to conduct a thorough literature review in scientific databases.

特性

IUPAC Name |

3-hydrazinylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-5-6-2-1-3-7(4-6)10-9/h1-4,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOSIWQIJOMACM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363382 | |

| Record name | 3-hydrazinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17672-26-3 | |

| Record name | 3-hydrazinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydrazinylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。